Cas no 923591-50-8 (L-Valine, 3-methyl-N-[(4-penten-1-ylpropylamino)carbonyl]-)
923591-50-8 structure
Product Name:L-Valine, 3-methyl-N-[(4-penten-1-ylpropylamino)carbonyl]-
CAS-nummer:923591-50-8
MF:C15H28N2O3
MW:284.394424438477
CID:736568
PubChem ID:57431198
Update Time:2025-04-19
L-Valine, 3-methyl-N-[(4-penten-1-ylpropylamino)carbonyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Valine, 3-methyl-N-[(4-penten-1-ylpropylamino)carbonyl]-
- (2S)-3,3-dimethyl-2-[[pent-4-enyl(propyl)carbamoyl]amino]butanoic acid
- SCHEMBL4533790
- DTXSID10726385
- 923591-50-8
- KXIDJNRGWVYZEC-GFCCVEGCSA-N
- 3-Methyl-N-{[pent-4-en-1-yl(propyl)amino]carbonyl}-L-valine
- 3-Methyl-N-[(pent-4-en-1-yl)(propyl)carbamoyl]-L-valine
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- Inchi: 1S/C15H28N2O3/c1-6-8-9-11-17(10-7-2)14(20)16-12(13(18)19)15(3,4)5/h6,12H,1,7-11H2,2-5H3,(H,16,20)(H,18,19)/t12-/m1/s1
- InChI-sleutel: KXIDJNRGWVYZEC-GFCCVEGCSA-N
- LACHT: OC([C@H](C(C)(C)C)NC(N(CCC)CCCC=C)=O)=O
Berekende eigenschappen
- Exacte massa: 284.20999276g/mol
- Monoisotopische massa: 284.20999276g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 9
- Complexiteit: 335
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 69.6Ų
L-Valine, 3-methyl-N-[(4-penten-1-ylpropylamino)carbonyl]- Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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